molecular formula C19H23BrN2O2 B4842531 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide

4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide

Cat. No. B4842531
M. Wt: 391.3 g/mol
InChI Key: NAKQWMZXJCHEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide, also known as BPPB, is a chemical compound that has been synthesized for research purposes. It belongs to the class of benzamide compounds and has been studied for its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has also been shown to induce programmed cell death, or apoptosis, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and division. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to bind to amyloid-beta plaques in the brain, which could potentially be used as a diagnostic tool for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro, which could lead to the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are many potential future directions for research involving 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide. One area of research could focus on the development of new anti-cancer drugs based on the structure of this compound. Another area of research could focus on the potential use of this compound as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new therapeutic treatments.

Scientific Research Applications

4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-22(2)13-5-12-21-19(23)16-10-8-15(9-11-16)14-24-18-7-4-3-6-17(18)20/h3-4,6-11H,5,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKQWMZXJCHEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.